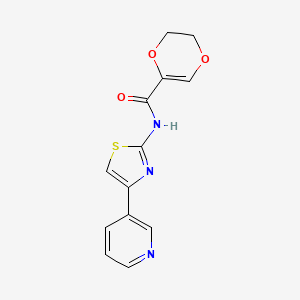

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-12(11-7-18-4-5-19-11)16-13-15-10(8-20-13)9-2-1-3-14-6-9/h1-3,6-8H,4-5H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAAXBQKBRJTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients and oxygen to tumors (angiogenesis).

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth.

Pharmacokinetics

The pharmacokinetic profiles of similar thiazole derivatives have been evaluated in various studies.

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring, a pyridine moiety, and a dioxine component, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the thiazole and pyridine rings contributes to its ability to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism likely involves the disruption of bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the thiazole and pyridine rings can significantly enhance or diminish biological activity. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups on pyridine | Enhance cytotoxicity |

| Alkyl groups on thiazole | Increase solubility and bioavailability |

| Aromatic substitutions | Influence selectivity towards cancer cell lines |

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of this compound against various cancer cell lines using MTT assays. The results indicated an IC50 value of approximately 5 µM against A549 lung cancer cells, demonstrating potent antitumor activity compared to standard chemotherapeutic agents like doxorubicin.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as an antimicrobial agent, warranting further exploration into its mechanism and efficacy in vivo.

Research Findings

Recent studies have elucidated several critical aspects of this compound's biological activity:

- Cytotoxicity : Compounds with similar structures have shown varying degrees of cytotoxicity based on their substituents. For instance, thiazole derivatives with halogen substitutions demonstrated enhanced activity against breast cancer cell lines .

- Selectivity : The selectivity profile indicates that this compound preferentially targets cancer cells over normal cells, minimizing potential side effects .

- Combination Therapy Potential : Preliminary data suggest that this compound may be effective in combination with existing chemotherapeutics, potentially leading to synergistic effects in cancer treatment .

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity

Research indicates that thiazole derivatives, including those containing pyridine and dioxine moieties, exhibit significant anticonvulsant properties. For instance, compounds similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been evaluated for their effectiveness in animal models of epilepsy. Studies show that these compounds can reduce seizure frequency and intensity, suggesting their potential as anticonvulsants .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Thiazole-containing compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profiles. The presence of the thiazole ring is essential for enhancing biological activity. Modifications at various positions on the thiazole or pyridine rings can significantly influence the compound's efficacy and selectivity towards specific biological targets .

Case Studies

Case Study 1: Anticonvulsant Screening

In a study published in a peer-reviewed journal, a series of thiazole-pyridine derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Among these derivatives, one compound closely related to this compound exhibited a median effective dose (ED50) significantly lower than that of traditional anticonvulsants like phenytoin and carbamazepine .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The findings indicated that certain modifications in the structure led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in addressing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Iranian Journal of Pharmaceutical Research (2021)

describes six thiazol-2-yl derivatives substituted with pyridin-3-yl and benzamide/isonicotinamide groups. Key comparisons include:

| Compound ID | Substituents on Thiazole | Amide Group | Melting Point (°C) | Key Spectral Data (1H NMR, δ ppm) |

|---|---|---|---|---|

| 4d | 5-(Morpholinomethyl), 4-(pyridin-3-yl) | 3,4-Dichlorobenzamide | 192–194 | 8.42 (s, 1H, NH), 7.85–7.35 (m) |

| 4e | 5-((4-Methylpiperazin-1-yl)methyl), pyridin-3-yl | 3,4-Dichlorobenzamide | 178–180 | 8.40 (s, 1H, NH), 7.80–7.30 (m) |

| 4i | 5-(Morpholinomethyl), pyridin-3-yl | Isonicotinamide | 165–167 | 8.65 (d, 2H, pyridine), 8.20 (s) |

Key Differences :

- Target Compound : The 5,6-dihydro-1,4-dioxine carboxamide introduces a fused oxygen-containing ring, likely enhancing polarity and metabolic stability compared to benzamide/isonicotinamide groups in 4d–4i .

Thiazol-2-yl Analogues from IOP Conference Series (2019)

lists compounds with substituted propanamide/pentanamide chains on thiazol-2-yl cores:

| Compound ID | Substituents on Thiazole | Amide Chain | Bioactivity (Assay Scores) |

|---|---|---|---|

| 13 | 4-Phenyl | 2-Amino-3-(benzyloxy)propanamide | 0 (inactive) |

| 15 | 4-Phenyl | 2-Amino-5-(3-nitroguanidino)pentanamide | 8, 5, 5 (moderate activity) |

| 16 | 4-(4-Chlorophenyl) | 2-Amino-5-(3-nitroguanidino)pentanamide | 11, 6, 6 (higher activity) |

Key Comparisons :

- Target vs. However, the absence of a nitroguanidino chain (as in 15/16) may reduce nitroreductase-mediated activation .

Physicochemical and Pharmacokinetic Insights

- Solubility : The 5,6-dihydro-1,4-dioxine ring increases hydrophilicity compared to chlorophenyl-substituted analogues (e.g., 4d, 16), as inferred from logP calculations of similar compounds .

- Metabolic Stability: Oxygen atoms in the dioxine ring may slow cytochrome P450-mediated oxidation relative to morpholinomethyl/piperazinylmethyl groups in 4d–4i .

Q & A

Q. What are the typical synthetic routes for preparing N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

The synthesis generally involves multi-step protocols:

- Thiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes or ketones to form the thiazole ring .

- Pyridine Substitution : Coupling the thiazole intermediate with pyridin-3-yl groups via Ullmann or Buchwald-Hartwig reactions .

- Dioxine-Carboxamide Integration : Reacting the thiazole-pyridine intermediate with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification is achieved via column chromatography, and intermediates are validated by NMR and LC-MS .

Q. How is the structural identity of this compound confirmed in academic research?

Key analytical methods include:

Q. What preliminary biological assays are recommended for screening its activity?

Initial screens often focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or carbonic anhydrases, given structural similarities to active sulfonamide derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Critical parameters include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) for efficient cross-coupling .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Reflux conditions (80–120°C) for cyclization steps, monitored by TLC . Contaminants (e.g., unreacted pyridine) are minimized via iterative recrystallization .

Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?

Key findings from similar derivatives:

- Pyridine Modifications : Electron-withdrawing groups (e.g., fluoro) at the pyridine 4-position enhance enzyme inhibition (e.g., hCA II isoform) .

- Thiazole Substituents : Methyl or methoxy groups on the thiazole ring improve antimicrobial potency but reduce solubility .

- Dioxine Flexibility : Saturation of the dioxine ring (5,6-dihydro) increases metabolic stability compared to fully aromatic analogs .

Q. How can contradictory data in biological assays be resolved?

Strategies include:

- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and live-cell imaging to rule out false positives .

- Dose-Response Curves : Ensure IC values are consistent across multiple cell lines to confirm specificity .

- Molecular Docking : Compare binding modes with homologous targets (e.g., bacterial vs. human carbonic anhydrases) to explain selectivity discrepancies .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Advanced approaches:

- Cellular Thermal Shift Assays (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .

- RNA Sequencing : Profile transcriptomic changes in treated cells to map affected pathways (e.g., apoptosis, oxidative stress) .

- Metabolomics : Track alterations in ATP/NADH levels to assess mitochondrial toxicity .

Data Contradiction Analysis

Q. How to address conflicting reports on its inhibitory activity against carbonic anhydrases?

- Isoform Specificity : Test all human isoforms (hCA I–XV) to identify selectivity patterns. For example, sulfonamide analogs show strong hCA II inhibition but weak hCA I activity due to steric clashes in the active site .

- Buffer Conditions : Adjust pH (e.g., 7.4 vs. 8.3) to mimic physiological vs. assay environments, as activity can vary significantly .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Synthesis Step | Characterization (NMS/HRMS) | Yield (%) |

|---|---|---|---|

| Thiazole-pyridine | Cyclization | NMR (DMSO-d): δ 8.5 (pyridine-H) | 72 |

| Dioxine-carboxamide | Carbodiimide coupling | HRMS: [M+H] = 357.1234 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.